molecular formula C16H14ClN3O3 B10887066 Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10887066
M. Wt: 331.75 g/mol
InChI Key: HWDVKRCLDIKWGI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving chlorination, methylation, and cyclization steps.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or methyl groups.

    Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.

    Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and neuroprotective properties. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the research and development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. For instance, its anti-inflammatory action might be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

  • Methyl 3-chloro-5-(3-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 3-chloro-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Comparison: Compared to its analogs, Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may exhibit unique pharmacological properties due to the position and nature of the substituents on the phenyl ring. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct candidate for further research and development.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H14ClN3O3/c1-9-14(17)15-18-12(10-5-4-6-11(7-10)22-2)8-13(16(21)23-3)20(15)19-9/h4-8H,1-3H3

InChI Key

HWDVKRCLDIKWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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